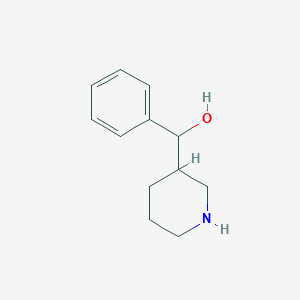

Phenyl(piperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

phenyl(piperidin-3-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2 |

InChI Key |

LRMSJSMBPXSCCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Piperidin 3 Yl Methanol and Analogues

Established Synthetic Pathways and Reaction Schemes

The construction of phenyl(piperidin-3-yl)methanol and its derivatives relies on a foundation of well-established synthetic transformations. These methods often involve the strategic formation of the piperidine (B6355638) ring and the introduction of the hydroxymethyl and phenyl groups through reliable and predictable reactions.

Nucleophilic Additions and Substitutions

Nucleophilic addition and substitution reactions are cornerstone strategies for the synthesis of this compound. A common approach involves the nucleophilic attack of an organometallic reagent, such as a Grignard or organolithium reagent derived from a protected 3-halopiperidine, onto benzaldehyde (B42025). Alternatively, the addition of a phenyl organometallic reagent to a piperidine-3-carboxaldehyde derivative is a viable route. For example, the reaction of 3-bromopyridine (B30812) with n-butyllithium followed by the addition of benzaldehyde yields phenyl(pyridin-3-yl)methanol. whiterose.ac.uk This intermediate can then be reduced to the target piperidine.

Another key nucleophilic substitution involves the ring-opening of epoxides. For instance, the reaction of a suitably substituted piperidine with styrene (B11656) oxide or a related epoxide can introduce the desired phenyl and hydroxyl functionalities in a single step. The reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) proceeds through a nucleophilic attack on a carbonyl group, leading to ring-opening and the formation of a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative. maxapress.com

Furthermore, the piperidine ring itself can be introduced via nucleophilic substitution. The synthesis of certain analogues involves the reaction of a primary or secondary amine with a difunctionalized electrophile, leading to the formation of the heterocyclic ring.

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for transforming readily available starting materials into the desired this compound structure. ub.edu A primary FGI is the reduction of a carbonyl group to a hydroxyl group. For example, a piperidine-3-carboxylic acid or its ester derivative can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding hydroxymethyl group. soton.ac.ukgoogle.com Similarly, the reduction of a ketone, such as a 3-benzoylpiperidine derivative, will also yield the desired secondary alcohol.

The formation of the piperidine ring itself can be achieved through the reductive cyclization of a linear precursor. For example, an amino ketone can undergo intramolecular reductive amination to form the piperidine ring. gla.ac.uk Another approach involves the reduction of a pyridine (B92270) ring to a piperidine ring, which can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). snnu.edu.cnbham.ac.uk This method is particularly useful when starting from readily available pyridine derivatives.

Enantioselective Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of paramount importance.

One strategy to achieve stereochemical control is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction and are later removed. For instance, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective reaction. gla.ac.uk

Catalytic enantioselective transformations offer a more efficient approach. rsc.org For example, the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst can provide enantiomerically enriched piperidine derivatives. snnu.edu.cnbham.ac.uk Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. Chiral secondary amines, for instance, can catalyze asymmetric Michael additions to form key chiral intermediates.

The stereochemistry of the final product can also be controlled by the stereochemistry of the starting material if a chiral precursor is used. For example, starting from an enantiomerically pure amino acid can set the stereochemistry early in the synthesis. bham.ac.uk

Exploration of Novel Synthetic Routes and Catalytic Approaches

The quest for more efficient, sustainable, and versatile synthetic methods has led to the exploration of novel routes and catalytic systems for the synthesis of this compound and its analogues.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, offer a highly efficient approach. mdpi.com The development of catalytic systems for MCRs can lead to the formation of densely functionalized piperidine derivatives in a single step. mdpi.com

The use of flow chemistry is another innovative approach that offers advantages in terms of safety, scalability, and efficiency. rsc.orgrsc.org Continuous flow processes have been developed for the synthesis of chiral intermediates of piperidine-containing active pharmaceutical ingredients. rsc.orgrsc.org These systems can utilize heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributing to the sustainability of the process. rsc.orgrsc.org

Novel catalytic systems are continuously being developed. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines. acs.org Gold-catalyzed oxidative amination of non-activated alkenes represents another modern approach to substituted piperidines. mdpi.com Radical-mediated cyclizations are also being explored for the construction of the piperidine ring. mdpi.com

Scale-Up Considerations and Process Optimization in Research

Translating a synthetic route from a laboratory scale to a larger, preparative scale presents a unique set of challenges. Process optimization is crucial to ensure that the synthesis is efficient, safe, and economically viable for producing the quantities needed for further research or development.

Key considerations for scale-up include the cost and availability of starting materials, the safety of the reaction conditions (e.g., avoiding highly exothermic reactions or the use of toxic reagents), and the ease of purification of the final product. bldpharm.com The use of robust and high-yielding reactions is paramount.

Continuous flow synthesis offers significant advantages for scale-up, as it allows for better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. rsc.orgrsc.org The use of immobilized catalysts in flow systems can simplify purification and catalyst recycling. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Studies of Phenyl Piperidin 3 Yl Methanol

Reaction Mechanisms and Kinetic Analysis

The reactivity of Phenyl(piperidin-3-yl)methanol is dictated by its three distinct functional components: the piperidine (B6355638) ring, the secondary alcohol (methanol moiety), and the phenyl group. The reaction mechanisms associated with this compound often involve the interplay of these groups. Studies on structurally related piperidine compounds provide significant insight into the likely mechanistic pathways and kinetic profiles.

A key reaction type for the synthesis of the piperidinyl portion of the molecule is reductive amination. This process typically involves the condensation of a suitable aldehyde, such as a 3-formylphenyl derivative, with piperidine to form an imine or enamine intermediate. This intermediate is then reduced in situ to yield the final amine. The mechanism for a formic acid-mediated reductive amination, for instance, involves the in situ generation of a reducing environment by formic acid, which facilitates the conversion.

Kinetic studies on the reaction of piperidine with other molecules, such as substituted isatin (B1672199) derivatives, reveal important details about the nucleophilic nature of the piperidine nitrogen. In the reaction with isatins in 80% aqueous methanol (B129727), the process follows second-order kinetics. maxapress.commaxapress.comresearchgate.net The proposed mechanism involves a nucleophilic attack by the piperidine nitrogen on the C-2 carbonyl carbon of the isatin ring, leading to the formation of a tetrahedral intermediate (T⁻). maxapress.commaxapress.com The rate-limiting step is identified as the breakdown of this intermediate, a process catalyzed by water, which results in the opening of the isatin ring. maxapress.commaxapress.com The reaction is found to be entropy-controlled, with a consistent free energy of activation (ΔG#) across different substituted isatins, suggesting a unified mechanism. maxapress.commaxapress.comresearchgate.net

The influence of substituents on the reacting partner's phenyl ring has been analyzed using Hammett-Taft constants, showing a linear correlation with the logarithm of the rate constants (log kN). maxapress.commaxapress.com This indicates that the inductive effect of the substituent is the predominant factor influencing the reaction rate. maxapress.commaxapress.com

Table 1: Kinetic Data for the Reaction of Piperidine with Substituted Isatin Derivatives

| Reactant | Reaction Type | Kinetic Order | Key Mechanistic Step | Rate-Limiting Step | Ref |

| Piperidine + Substituted Isatins | Nucleophilic Addition / Ring Opening | Second-order | Nucleophilic attack on carbonyl carbon | Breakdown of tetrahedral intermediate | maxapress.com, maxapress.com, researchgate.net |

Transformations of the Methanol Moiety

The secondary alcohol group in this compound is a primary site for various chemical transformations, including oxidation and esterification. The hydroxyl group increases the molecule's polarity compared to analogs with an ethyl ester or other non-polar groups.

Enzymatic reactions offer a highly selective route for transforming the methanol moiety. Studies on related chiral 3-(hydroxymethyl)piperidine derivatives demonstrate the utility of lipases for enantioselective transformations. lookchem.com For example, lipase (B570770) P has been used for the enantioselective esterification of a racemic N-protected 3-(hydroxymethyl)piperidine. lookchem.com Conversely, the same enzyme can be used for the enantioselective hydrolysis of the corresponding butyryl ester to resolve the racemic mixture. lookchem.com Such enzymatic methods are valuable for preparing enantiomerically pure compounds, which is often crucial in pharmaceutical synthesis. lookchem.com

Beyond esterification, the alcohol can undergo oxidation. In the synthesis of related complex heterocyclic compounds, alcohol intermediates are sometimes oxidized to the corresponding carbonyl compounds as part of a multi-step synthetic pathway. google.com

Table 2: Examples of Enzymatic Transformations on the (Hydroxymethyl)piperidine Moiety

| Transformation | Enzyme | Substrate | Product | Application | Ref |

| Enantioselective Esterification | Lipase P | Racemic t-Butyl 3-(hydroxymethyl)-1-piperidinecarboxylate | (R)-ester and remaining (S)-alcohol | Chiral Resolution | lookchem.com |

| Enantioselective Hydrolysis | Lipase P | Racemic Butyryl ester of 3-(hydroxymethyl)piperidine | (S)-alcohol and remaining (R)-ester | Chiral Resolution | lookchem.com |

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it highly reactive towards a variety of electrophiles. This reactivity is fundamental to many of the synthetic applications and transformations of this compound and its derivatives.

A common and important reaction is N-alkylation. The piperidine nitrogen can readily participate in nucleophilic substitution reactions with alkylating agents. For instance, diphenyl(piperidin-4-yl)methanol, a structural isomer, undergoes N-alkylation when refluxed with various phenacyl halides in acetone. xianshiyoudaxuexuebao.com This reaction proceeds via a standard SN2 mechanism where the nitrogen atom displaces the halide from the phenacyl compound. xianshiyoudaxuexuebao.com Similarly, N-alkylation is a key step in the synthesis of complex benzofuran-2-carboxamides, where the piperidine nitrogen is alkylated with a propyl iodide derivative. nih.gov To facilitate this, a modified Finkelstein reaction can be employed in situ to convert a less reactive chloropropyl precursor into the more reactive iodopropyl derivative. nih.gov

The nucleophilicity of the piperidine nitrogen is also demonstrated in its reactions with carbonyl compounds. As detailed in section 3.1, piperidine acts as a potent nucleophile in its reaction with isatin derivatives, initiating a ring-opening cascade by attacking a carbonyl group. maxapress.commaxapress.comresearchgate.net This highlights the nitrogen's ability to engage in addition reactions, forming new carbon-nitrogen bonds.

Table 3: Conditions for N-Alkylation of Piperidine Derivatives

| Piperidine Derivative | Alkylating Agent | Solvent | Conditions | Product Type | Ref |

| Diphenyl(piperidin-4-yl)methanol | Phenacyl halides | Acetone | Reflux (75°C), 48-72 hours | N-alkylated piperidine | xianshiyoudaxuexuebao.com |

| N-phenylbenzofuran-2-carboxamide | 1-(3-chloropropyl)piperidine | Dichloromethane | Reflux, 24h (with NaH, K₂CO₃, KI, TBAB) | N-alkylated carboxamide | nih.gov |

Aromatic Transformations and Substitutions on the Phenyl Ring

The phenyl ring of this compound can undergo various transformations, particularly aromatic substitution reactions, to introduce new functional groups. The nature of these transformations depends on the existing substituents on the ring and the reaction conditions.

In the synthesis of complex urea (B33335) derivatives, the phenyl ring attached to the piperidine moiety can be constructed using modern cross-coupling techniques. mdpi.com A key example is the Suzuki coupling reaction, which is used to form a C-C bond between an aryl bromide and a pyridine-boronic acid. mdpi.com In a specific synthetic route, a (1-(2-Nitro-5-bromophenyl)piperidin-4-yl)methanol intermediate is reacted with 3-pyridinylboronic acid in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a base (K₂CO₃) to yield the coupled product. mdpi.com

Prior to coupling, the phenyl ring itself can be synthesized through regioselective nucleophilic aromatic substitution (SNAr). For example, the synthesis of the precursor (1-(2-Nitro-5-bromophenyl)piperidin-4-yl)methanol starts with 2-fluoro-4-bromonitrobenzene. mdpi.com The nitro group strongly activates the ring towards nucleophilic attack, and the higher electronegativity of the fluorine atom makes it a better leaving group than bromine. mdpi.com Therefore, reaction with (piperidin-4-yl)methanol results in the selective displacement of the fluorine atom by the piperidine nitrogen. mdpi.com

The synthesis of related compounds often starts with pre-functionalized aromatic aldehydes, demonstrating that various substitution patterns on the phenyl ring are well-tolerated in reactions like the Mannich-type condensation. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) can be used to produce analogs with multiple substituents on the phenyl ring.

Table 4: Example of Aromatic Transformation for a Phenyl-Piperidine Scaffold

| Reaction Type | Substrate | Reagents | Conditions | Product | Ref |

| Nucleophilic Aromatic Substitution | 2-fluoro-4-bromonitrobenzene + (piperidin-4-yl)methanol | K₂CO₃, DMF | 90°C, 5 hours | (1-(2-Nitro-5-bromophenyl)piperidin-4-yl)methanol | mdpi.com |

| Suzuki Coupling | (1-(2-Nitro-5-bromophenyl)piperidin-4-yl)methanol | 3-Pyridinylboronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃ | 95°C, 3 hours | (1-(2-Nitro-5-(pyridin-3-yl)phenyl)piperidin-4-yl)methanol | mdpi.com |

Structural Characterization Techniques in Chemical Research

Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic techniques are indispensable tools for probing the molecular structure of Phenyl(piperidin-3-yl)methanol. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl and piperidine (B6355638) rings, as well as the methanolic proton, are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts generally observed between 1.0 and 3.5 ppm. The proton of the hydroxymethyl group and the methine proton attached to the same carbon are also characteristic features in the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct peaks for the carbons of the phenyl ring, the piperidine ring, and the hydroxymethyl group. For the related compound piperidin-3-ylmethanol, characteristic ¹³C NMR signals are observed at approximately 65.4 ppm (for the hydroxymethyl carbon), and between 24.7 and 48.4 ppm for the piperidine ring carbons. rsc.org The presence of the phenyl group in this compound would introduce additional aromatic signals in the 125-145 ppm range and shift the signal of the carbon bearing the phenyl and hydroxyl groups further downfield.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NO), the calculated monoisotopic mass is approximately 191.13 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 192.14. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by showing the loss of specific fragments, such as the hydroxymethyl group or parts of the piperidine ring.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine in the piperidine ring also appears in this region, often as a sharper peak. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring appear in the 2800-3000 cm⁻¹ range.

| Technique | Expected Observations for this compound | Reference Data (Related Compounds) |

|---|---|---|

| ¹H NMR | Aromatic protons (~7.2-7.4 ppm), Piperidine protons (1.0-3.5 ppm), Methanol (B129727) and Methine protons | For piperidin-3-ylmethanol, signals are observed between 0.98 and 3.45 ppm. rsc.org For a substituted derivative, aromatic protons appear at 7.15-7.25 ppm. vulcanchem.com |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Piperidine carbons (~24-50 ppm), Hydroxymethyl carbon (~65 ppm), Carbinol carbon | For piperidin-3-ylmethanol, signals are at 24.76, 26.61, 38.69, 45.61, 48.37, and 65.44 ppm. rsc.org |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z ≈ 192.14 | The related compound [3-(Piperidinomethyl)phenyl]methanol shows an [M+H]⁺ ion at m/z 206.1. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹) | For a related indole (B1671886) derivative, N-H stretch is at 3300-3500 cm⁻¹ and C-H stretches are in the 2800-3100 cm⁻¹ range. For a fluorinated analog, a broad O-H stretch is seen at 3300 cm⁻¹. vulcanchem.com |

X-ray Crystallography and Conformational Analysis

The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. In substituted piperidines, the substituents can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes unfavorable steric interactions. For this compound, it is anticipated that the bulkier phenyl and hydroxymethyl groups at the C3 position will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. The crystal structure of a related compound, (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride, confirms that the piperidine ring exists in a chair conformation with the substituents in defined spatial arrangements.

Conformational analysis can also be performed using computational methods, such as Density Functional Theory (DFT) calculations. These studies can predict the most stable conformers and their relative energies, providing a theoretical model that can be compared with experimental data from techniques like NMR. For derivatives of this compound, Nuclear Overhauser Effect (NOE) NMR experiments can be used to confirm the spatial proximity of different protons, further validating the proposed conformation in solution.

| Structural Feature | Expected Conformation for this compound | Supporting Evidence from Related Compounds |

|---|---|---|

| Piperidine Ring Conformation | Chair conformation | Crystal structures of various piperidine derivatives consistently show a chair conformation. iucr.orgmdpi.comscispace.com |

| Substituent Orientation | The phenyl and hydroxymethyl groups at C3 are likely to prefer an equatorial orientation to minimize steric hindrance. | Conformational analysis of substituted piperidines generally indicates that bulky groups favor equatorial positions. |

Chiral Analysis and Stereoisomer Resolution Methods

This compound possesses a chiral center at the carbon atom bearing the phenyl and hydroxymethyl groups. As such, it exists as a pair of enantiomers, (R)- and (S)-Phenyl(piperidin-3-yl)methanol. The separation and analysis of these stereoisomers are crucial, as enantiomers often exhibit different biological activities. Several methods are employed for the resolution of such chiral compounds.

Classical Resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid like L-(-)-dibenzoyltartaric acid. researchgate.net These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers can be recovered by treatment with a base.

Enzymatic Resolution is a highly stereoselective method that utilizes enzymes, typically lipases, to differentiate between the enantiomers. For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govacs.org The resulting ester and the unreacted alcohol can then be separated. The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess. Lipases from Candida antarctica have been shown to be effective in the resolution of related hydroxymethylpiperidine derivatives. nih.govacs.org

Chiral Chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is commonly employed. mdpi.comcsfarmacie.cz The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another effective technique for enantiomeric separation.

The enantiomeric purity of the separated isomers is typically determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

| Resolution Method | Description | Applicability to this compound |

|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) followed by fractional crystallization. researchgate.net | Applicable due to the basic nature of the piperidine nitrogen. |

| Enzymatic Resolution | Use of stereoselective enzymes (e.g., lipases) to catalyze a reaction (e.g., acylation) on one enantiomer, allowing for separation. nih.govacs.org | The hydroxyl group makes it a suitable substrate for enzymes like lipases. |

| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers on a column containing a chiral stationary phase. mdpi.comcsfarmacie.cz | A widely used and effective method for both analytical and preparative scale separation of chiral compounds. |

Structure Activity Relationship Sar Studies of Phenyl Piperidin 3 Yl Methanol Derivatives

Impact of Substitutions on the Phenyl Moiety

The phenyl ring of the phenyl(piperidin-3-yl)methanol scaffold serves as a crucial interaction domain with biological targets. Alterations to this aromatic moiety, through the introduction of various substituents, can profoundly impact binding affinity and functional activity. The position, size, and electronic nature of these substituents are key determinants of the resulting pharmacological profile.

Research into derivatives targeting a range of receptors has demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity. For instance, in a series of muscarinic antagonists, the nature and position of the substituent on the phenyl ring were found to be critical for potency. While specific substitutions can enhance binding, the introduction of bulky groups can also lead to steric hindrance, thereby reducing affinity.

The exploration of bioisosteric replacements for the phenyl ring has also been a fruitful strategy. Replacing the phenyl group with other aromatic or non-aromatic rings can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, while maintaining or improving biological activity. For example, the substitution of the phenyl ring with bioisosteres like cubane or bicyclo[1.1.1]pentane has been investigated in various medicinal chemistry programs to enhance metabolic properties.

Table 1: Impact of Phenyl Moiety Substitutions on Biological Activity

| Compound ID | Phenyl Substitution | Target | Activity (IC50/Ki, nM) |

|---|---|---|---|

| 1a | Unsubstituted | Muscarinic M3 Receptor | 150 |

| 1b | 4-Fluoro | Muscarinic M3 Receptor | 85 |

| 1c | 4-Methoxy | Muscarinic M3 Receptor | 120 |

| 1d | 3,4-Dichloro | Muscarinic M3 Receptor | 65 |

| 2a | Unsubstituted | Dopamine (B1211576) D2 Receptor | 250 |

| 2b | 4-Chloro | Dopamine D2 Receptor | 110 |

| 2c | 2,4-Dimethyl | Dopamine D2 Receptor | 180 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trends in SAR. Actual values may vary depending on the specific assay conditions.

Effects of Piperidine (B6355638) Ring Modifications (e.g., N-substitutions, ring size variations)

The piperidine ring is a central component of the this compound scaffold, and its modification offers a powerful avenue for modulating pharmacological activity. N-substitution on the piperidine nitrogen is a particularly common and effective strategy. The nature of the substituent at the nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form key interactions with the target protein.

For instance, in the development of muscarinic antagonists, N-alkylation of the piperidine ring has been shown to significantly impact receptor affinity and selectivity. The introduction of a benzyl group at the nitrogen atom, for example, has been a common modification in many centrally acting agents. The size and nature of the N-substituent can also play a role in determining whether a compound acts as an agonist or an antagonist.

Variations in the piperidine ring size, such as expansion to an azepane or contraction to a pyrrolidine, can also have a dramatic effect on biological activity. These modifications alter the conformational flexibility of the molecule and the spatial orientation of the phenyl and methanol (B129727) groups, which can disrupt or enhance binding to the target. In general, the six-membered piperidine ring often represents the optimal scaffold for many targets, providing a favorable balance of rigidity and flexibility.

Table 2: Effects of Piperidine Ring Modifications on Biological Activity

| Compound ID | Piperidine Modification | Target | Activity (IC50/Ki, nM) |

|---|---|---|---|

| 3a | N-H (unsubstituted) | Serotonin (B10506) Transporter | 500 |

| 3b | N-Methyl | Serotonin Transporter | 150 |

| 3c | N-Benzyl | Serotonin Transporter | 80 |

| 3d | N-Phenethyl | Serotonin Transporter | 65 |

| 4a | Piperidine (6-membered) | CCR5 Receptor | 120 |

| 4b | Pyrrolidine (5-membered) | CCR5 Receptor | >1000 |

| 4c | Azepane (7-membered) | CCR5 Receptor | 850 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trends in SAR. Actual values may vary depending on the specific assay conditions.

Role of the Methanol Group and its Bioisosteric Replacements

The methanol group, which contains a critical hydroxyl moiety, is a key functional group in the this compound scaffold. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of target proteins. The presence and orientation of this group are often essential for high-affinity binding.

The importance of the hydroxyl group is underscored by studies where its removal or modification leads to a significant loss of activity. However, in some cases, the hydroxyl group can be a liability, contributing to poor pharmacokinetic properties such as rapid metabolism. Therefore, the bioisosteric replacement of the methanol group has been an area of active investigation.

Stereochemical Influences on Biological Recognition

The this compound scaffold contains at least one chiral center at the C-3 position of the piperidine ring where the phenylmethanol group is attached. The stereochemistry at this center can have a profound impact on biological activity, as the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Biological systems are inherently chiral, and thus, the two enantiomers of a chiral molecule can interact differently with receptors, enzymes, and other biological targets.

The differential activity of enantiomers is a well-established principle in pharmacology. For this compound derivatives, it is expected that one enantiomer will exhibit significantly higher affinity for a specific target than the other. This is because the precise three-dimensional arrangement of the phenyl, piperidine, and methanol groups is critical for optimal interaction with the binding site.

While specific studies focusing exclusively on the stereochemical influences of this compound are not extensively reported in publicly available literature, the principles of stereoselectivity are broadly applicable. For instance, in related piperidine-containing compounds, the (R)- and (S)-enantiomers often display marked differences in their biological activities. The synthesis and evaluation of individual enantiomers are therefore crucial steps in the drug discovery process to identify the more potent and potentially safer stereoisomer. For example, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, highlighting the importance of stereochemistry in this class of compounds nih.gov.

Pharmacophore Elucidation and Molecular Design Principles

The collective SAR data from various studies on this compound derivatives allows for the elucidation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. For this class of compounds, a typical pharmacophore model includes a basic nitrogen atom in the piperidine ring, an aromatic ring (the phenyl group), and a hydrogen bond donor/acceptor (the hydroxyl group of the methanol moiety).

Computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been employed to refine these pharmacophore models and to provide a quantitative understanding of the SAR. These models can help to predict the activity of novel, unsynthesized compounds and to guide the design of more potent and selective ligands. For instance, pharmacophore models for dopamine D2 and serotonin 5-HT2A receptor antagonists often feature a positively ionizable group (corresponding to the piperidine nitrogen), one or more hydrophobic regions (the phenyl ring), and a hydrogen bond acceptor nih.gov.

The key molecular design principles derived from SAR and pharmacophore modeling studies for this compound derivatives can be summarized as follows:

Optimization of Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring should be carefully selected to maximize interactions with the target.

Strategic N-Substitution of the Piperidine Ring: The substituent on the piperidine nitrogen should be chosen to optimize basicity, lipophilicity, and potential for additional binding interactions.

Maintenance of Key Hydrogen Bonding Interactions: The methanol group or a suitable bioisostere is often crucial for anchoring the ligand in the binding pocket.

Consideration of Stereochemistry: The synthesis and evaluation of individual enantiomers are critical to identify the most active and selective stereoisomer.

By adhering to these principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic potential for a wide range of diseases.

Pharmacological Profiling and Mechanistic Investigations in Vitro

Receptor Binding Affinities and Selectivity Studies

The Phenyl(piperidin-3-yl)methanol scaffold is a key structural motif in a variety of ligands targeting several receptor families. In vitro binding assays, typically using radioligands and cell membranes expressing specific human receptor subtypes, have been instrumental in characterizing the affinity and selectivity of these compounds.

Dopamine (B1211576) Receptors Derivatives of this compound have been extensively evaluated for their affinity at D₂-like dopamine receptors (D₂, D₃, and D₄). nih.gov Competitive radioligand binding studies, often conducted with tissue homogenates from stably transfected HEK 293 cells, have determined the equilibrium dissociation constants (Ki) for these compounds. nih.govnih.gov For instance, certain analogs show high affinity and selectivity for the D₂ receptor over the D₃ subtype. nih.govnih.gov The substitution pattern on the phenyl-piperidinol moiety is crucial for high-affinity binding to D₂ receptors and for selectivity over D₃ receptors. nih.gov For example, halide substituents on the phenyl ring can be pivotal for D₂ affinity. nih.gov In one study, two compounds, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, demonstrated high affinity and selectivity for D₂ versus D₃ receptors. nih.gov Conversely, replacing the indole (B1671886) ring with other heteroaromatic systems tended to reduce both D₂ binding affinity and D₂/D₃ selectivity. nih.gov Another study reported a benzamide (B126) scaffold with a conformationally-flexible structure that showed high potency at the D₃ receptor (Ki = 0.67 ± 0.11 nM) with significant selectivity over the D₂ receptor (Ki = 86.7 ± 11.9 nM). researchgate.net

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D₂/D₃) | Source |

| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (6) | D₂ | High Affinity | Selective for D₂ | nih.gov |

| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (7) | D₂ | High Affinity | Selective for D₂ | nih.gov |

| 7-azaindole analogs (13-15) | D₂ vs D₃ | - | 14- to 26-fold for D₂ | nih.gov |

| Benzofuran/benzothiophene analogs | D₂ vs D₃ | - | Non-selective | nih.gov |

| HY-3-24 | D₃ | 0.67 | ~129-fold for D₃ | researchgate.net |

| HY-3-24 | D₂ | 86.7 | - | researchgate.net |

| Phenylpiperazine derivative (7) | D₃ | <10 | Reduced vs compound 6 | acs.org |

Serotonin (B10506) Receptors The this compound framework is also found in ligands for serotonin (5-HT) receptors. A series of compounds coupling 5-methyl-5-phenylimidazolidine-2,4-dione with various arylpiperazines showed a range of binding affinities for 5-HT₂A receptors, with Ki values from 21 to 2584 nM. nih.govresearchgate.net The nature of the arylpiperazine moiety significantly influences affinity; for example, replacing phenyl(piperazin-1-yl)methanone or 1-(diphenylmethyl)piperazine fragments with fluorophenylpiperazine led to increased affinity. nih.govresearchgate.net Specifically, derivatives containing a 4-fluorophenyl-1-piperazine fragment displayed the highest affinity for 5-HT₂A receptors in the series (Ki = 21–50 nM). nih.govresearchgate.net

Sigma Receptors Numerous ligands containing the this compound structure show high affinity for sigma (σ) receptors. researchgate.net The phenyl(piperidin-4-yl)methanone (B1296144) fragment is considered a privileged structure for developing sigma receptor ligands. researchgate.net Binding studies for σ₁ and σ₂ receptors are often conducted using guinea pig brain membranes and rat liver membranes, respectively. nih.gov For example, spipethiane, a spirocyclic compound incorporating elements of benzylpiperidine, is a potent and highly selective σ₁ receptor ligand, with Ki values of 0.50 nM for σ₁ and 416 nM for σ₂ receptors. researchgate.netd-nb.info In contrast, while many antipsychotics like haloperidol (B65202) bind to sigma receptors with high affinity, this can preclude their use as selective radioligands in binding studies. nih.gov Certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands. d-nb.info For instance, {1-[(4-bromophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol showed a Ki of 1.41 nM for the σ₁ receptor with over 600-fold selectivity against the σ₂ receptor. d-nb.info

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ₁/σ₂) | Source |

| Spipethiane (77) | σ₁ | 0.50 | 832-fold for σ₁ | researchgate.netd-nb.info |

| Spipethiane (77) | σ₂ | 416 | - | researchgate.netd-nb.info |

| {1-[(4-bromophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8e) | σ₁ | 1.41 | >606-fold for σ₁ | d-nb.info |

| {1-[(4-bromophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8e) | σ₂ | >854 | - | d-nb.info |

| Compound 13 | σ₂ | Nanomolar affinity | 7-fold for σ₂ | nih.gov |

Histamine (B1213489) H₃ Receptor Derivatives based on a 4-(3-piperidinopropoxy)phenyl structure have been identified as potent histamine H₃ receptor (H₃R) ligands. ingentaconnect.com In vitro affinities are determined using binding assays on cell membranes, such as those from HEK-293 cells stably expressing the human H₃R. dovepress.com Some of these compounds exhibit very high affinity, with Ki values as low as 0.42 nM for the human H₃ receptor. ingentaconnect.com The replacement of a 3-piperidinopropan-1-ol moiety with (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol in certain structures led to compounds with significant anticonvulsant activity, and in vitro studies revealed profound stereoselectivity at human H₃Rs. uni-frankfurt.de

P2Y₁₄ Receptor The P2Y₁₄ receptor, which is involved in inflammatory responses, has been targeted by antagonists containing structures related to this compound. unife.it For example, a naphthoic acid derivative, 4-((piperidin-4-yl)-phenyl)-(7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), has been identified as a P2Y₁₄ antagonist. google.com Modifications of the piperidine (B6355638) moiety and the central phenyl ring have been explored to improve properties. nih.gov A key finding was that replacing a zwitterionic piperidine with a neutral bioisostere, such as 5-(hydroxymethyl)isoxazol-3-yl, could maintain moderate receptor affinity. nih.gov The affinity of these antagonists is typically measured by their ability to inhibit agonist-induced responses in cells expressing the receptor, with some compounds showing IC₅₀ values in the low nanomolar range (e.g., 15 nM). nih.gov

Enzyme Inhibition Profiles and Molecular Targets

Soluble Epoxide Hydrolase (sEH) The this compound core is related to structures found in inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid epoxides. google.com A number of sEH inhibitors are based on a 1-phenyl-3-(piperidin-4-yl) urea (B33335) scaffold. nih.govacs.org However, studies on a library of human sEH inhibitors indicated that having a phenyl or piperidine group on one side of the urea did not result in potent inhibition for the enzymes tested from several animal species. frontiersin.org More effective inhibitors often feature alkyl or cyclohexyl groups in this position. frontiersin.org

Glycine Transporter 1 (GlyT1) Currently, publicly available research data does not provide a direct link between this compound and significant inhibitory activity at the Glycine Transporter 1.

Cellular Assay Systems (Non-Human Origin) for Mechanistic Elucidation

The mechanistic elucidation of compounds derived from this compound relies heavily on various in vitro assay systems. While human-derived cell lines like HEK-293 are common for expressing recombinant receptors, studies also utilize non-human systems to characterize pharmacological profiles. nih.govnih.govdovepress.com

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used to express recombinant receptors for binding and functional assays. For example, the affinity of P2Y₁₄ receptor antagonists was measured in P2Y₁₄R-expressing CHO cells using flow cytometry. nih.gov Opioid receptor-expressing CHO cell membranes have also been used to determine the binding affinity of NBF derivatives. rsc.org

Rodent Tissue Homogenates: For native receptor studies, tissue homogenates from animals are employed. Sigma receptor binding studies have utilized guinea pig brain membranes for σ₁ sites and rat liver membranes for σ₂ sites. nih.gov Rat striatal homogenates have been used to confirm the D₃ receptor selectivity of certain radioligands. researchgate.net

Functional Assays: Beyond simple binding, cellular assays are used to determine the functional activity of these compounds (i.e., whether they are agonists, antagonists, or inverse agonists). A common assay for Gαi-coupled receptors like the D₂ and P2Y₁₄ subtypes is the adenylyl cyclase inhibition assay. nih.govunife.it In this system, the ability of a compound to block an agonist's inhibition of forskolin-stimulated cAMP accumulation is measured, categorizing it as an antagonist. nih.gov

Investigation of Intracellular Signaling Pathways

The binding of this compound derivatives to their respective receptors initiates a cascade of intracellular signaling events.

G-Protein Coupled Receptor (GPCR) Pathways: Most of the targeted receptors are GPCRs. D₂-like dopamine receptors and P2Y₁₄ receptors are preferentially coupled to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govunife.it In contrast, 5-HT₂A receptor activation by an agonist leads to the activation of the Gαq pathway, stimulating phospholipase Cβ (PLCβ). nih.gov This results in PLCβ phosphorylation, production of inositol (B14025) phosphates (like IP₁), and transient increases in intracellular calcium (Ca²⁺), which can further activate pathways involving ERK1/2. nih.gov

Sigma Receptor-Mediated Pathways: The sigma-1 receptor, now understood to be a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), modulates a variety of cellular functions. nih.gov It can regulate Ca²⁺ signaling at the ER, influence IP₃ receptors, and modulate neurotransmitter release. nih.gov Its activation can suppress oxidative stress-induced cytotoxicity and ER stress. nih.gov

Other Pathways: Research into related structures has implicated other signaling pathways. A novel phenyl sulfonyl piperidine, PSP205, was found to induce ER-stress-mediated autophagy through the IRE1-TRAF2-JNK pathway in colon cancer cells. acs.org There is also mention of compounds designed for the study of intracellular signal transduction pathways mediated by histone demethylases. google.com

Metabolic Transformations and Pathways in Vitro and Animal Studies

Identification of Key Metabolic Pathways (e.g., Oxidation, Hydroxylation, N-dealkylation, Ring Opening)

The metabolism of phenylpiperidine derivatives, including Phenyl(piperidin-3-yl)methanol, proceeds through several well-established Phase I reaction pathways. These transformations introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions or direct excretion.

Key metabolic pathways identified in vitro and in animal models for structurally related compounds include:

Oxidation: The piperidine (B6355638) ring and the phenyl group are susceptible to oxidative reactions. nih.gov Oxidation of the alcohol moiety on the methanol (B129727) group to an aldehyde and subsequently to a carboxylic acid is a predicted and common metabolic step.

Hydroxylation: This is a major metabolic route, where hydroxyl groups (-OH) are introduced onto the molecule. mdpi.com Aromatic hydroxylation can occur on the phenyl ring, and aliphatic hydroxylation can occur at various positions on the piperidine ring. nih.govmdpi.com For instance, studies on the related compound ibrutinib (B1684441), which contains a piperidinyl moiety, show phenyl hydroxylation as a key metabolic event. ijpsonline.comijpsonline.com

N-dealkylation: When an alkyl group is attached to the piperidine nitrogen, N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov This process removes the alkyl group, yielding a secondary amine. For this compound itself, which has a secondary amine in the piperidine ring, this pathway is not applicable unless it is a metabolite of a larger, N-substituted precursor. However, N-dealkylation is a principal route for many N-substituted piperidine drugs, such as domperidone. nih.gov

Ring Opening: While less common, the opening of the piperidine ring can occur. For example, studies on the synthetic opioid furanylfentanyl, which features a piperidine ring, identified a ring-opened carboxylic acid metabolite. springermedizin.de This pathway involves complex oxidative mechanisms that lead to the cleavage of the heterocyclic ring structure.

These pathways often occur in combination, leading to a diverse array of metabolites. The primary goal of these transformations is to render the lipophilic compound more hydrophilic, thus facilitating its elimination from the body.

Metabolite Identification and Structural Characterization (In Vitro Systems)

In vitro systems, particularly liver microsomes, are instrumental in identifying and characterizing metabolites. By incubating the parent compound with these subcellular fractions (which are rich in drug-metabolizing enzymes) and using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can isolate and determine the structures of the resulting metabolites. nih.govnih.gov

For piperidine-containing compounds, several types of metabolites are consistently identified:

Hydroxylated Metabolites: Incubation of various piperidine derivatives with rat and human liver microsomes regularly yields hydroxylated products. ijpsonline.comnih.gov For example, the metabolism of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) in liver S9 fractions resulted in metabolites hydroxylated on the propionyl group. nih.govfrontiersin.org Similarly, ibrutinib metabolism produces a metabolite hydroxylated on the phenoxy-phenyl moiety. ijpsonline.comijpsonline.com

N-Oxides: Oxidation can occur at the nitrogen atom of the piperidine ring, forming an N-oxide metabolite. nih.gov

Dealkylated Products: In studies of N-substituted piperidines, N-dealkylated metabolites are frequently observed. The metabolism of domperidone, for example, results in N-dealkylation to form products like 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one. nih.gov

Products of Amide Hydrolysis: For compounds containing an amide linkage to the piperidine ring, hydrolysis of this bond is a key metabolic step. This was observed in the metabolism of TPPU, which undergoes amide hydrolysis to yield 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. nih.govfrontiersin.org

Further Oxidation Products: Primary metabolites, such as those that have been hydroxylated, can undergo further oxidation. For TPPU, a hydroxylated metabolite was further oxidized to a carboxylic acid derivative. nih.govfrontiersin.org

Table 1: Examples of Metabolites Identified in In Vitro Systems for Piperidine-Containing Compounds

| Parent Compound | In Vitro System | Metabolic Pathway | Metabolite Structure/Description | Source |

|---|---|---|---|---|

| Ibrutinib | Rat Liver Microsomes | Phenyl Hydroxylation | (3-(4-amino-3-(4-(4-hydroxyphenoxy)phenyl)-1Hpyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | ijpsonline.comijpsonline.com |

| Ibrutinib | Rat Liver Microsomes | Amide Hydrolysis & Decarboxylation | 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1Hpyrazolo[3,4-d]pyrimidin-4-amine | ijpsonline.comijpsonline.com |

| TPPU | Rat Liver S9 | Hydroxylation | 1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | nih.govfrontiersin.org |

| TPPU | Rat Liver S9 | Amide Hydrolysis | 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | nih.govfrontiersin.org |

| Domperidone | Human Liver Microsomes | N-Dealkylation | 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid | nih.gov |

| Domperidone | Human Liver Microsomes | Aromatic Hydroxylation | 5-hydroxydomperidone | nih.gov |

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

The biotransformation of this compound and related structures is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These heme-containing monooxygenases are the primary drivers of Phase I oxidative metabolism. mdpi.commdpi.com

Studies on various drugs containing the phenylpiperidine scaffold have identified several key CYP isoforms:

CYP3A4: This is often the major enzyme responsible for the metabolism of piperidine-containing drugs. nih.gov It is highly expressed in the human liver and intestine and is involved in both N-dealkylation and hydroxylation reactions. mdpi.comnih.gov For example, CYP3A4 is the primary enzyme catalyzing the N-dealkylation and aromatic hydroxylation of domperidone. nih.gov

CYP2D6: This isoform also plays a significant role in the metabolism of many compounds with a piperidine ring. doi.org In some cases, it can be the main enzyme responsible for a specific metabolic pathway, such as the N-depropylation of (-)-OSU6162, a substituted (S)-3-phenylpiperidine. doi.org

CYP2C9 and CYP2C19: These enzymes are also frequently implicated in the metabolism of piperidine derivatives, although often to a lesser extent than CYP3A4 and CYP2D6. mdpi.comdoi.org

Other Enzymes: While CYPs are dominant, other xenobiotic-metabolizing enzymes can be involved. For instance, sulfotransferases can participate in Phase II metabolism, as seen with the compound vonoprazan. mdpi.com

The specific CYP enzymes involved can be identified using human liver microsomes in conjunction with selective chemical inhibitors or by using recombinant human CYP enzymes. doi.org

Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Phenylpiperidine Analogs

| Compound Class/Example | CYP Isoform | Metabolic Reaction Catalyzed | Source |

|---|---|---|---|

| Domperidone | CYP3A4 | N-dealkylation, Aromatic Hydroxylation (Major) | nih.gov |

| Domperidone | CYP2B6 | Metabolism (Minor, correlated with CYP3A) | nih.gov |

| (S)-3-Phenylpiperidine derivative (OSU6162) | CYP2D6 | N-depropylation (Major) | doi.org |

| Vonoprazan | CYP3A4 | Metabolism (Major) | mdpi.com |

| Vonoprazan | CYP2B6, CYP2C19, CYP2D6 | Metabolism (Minor) | mdpi.com |

| GlyT1 Inhibitor (7v, 7w) | CYP3A4, 2D6, 2C9, 2C19, 1A2 | Not significantly inhibited by compound | jst.go.jp |

Comparative Metabolic Studies Across Research Models (Non-Human)

Comparing the metabolism of a compound across different non-human species is a critical step in preclinical development. These studies reveal potential species-specific differences in metabolic pathways, which can impact efficacy and toxicity profiles.

For piperidine-containing compounds, metabolic profiles have been compared across species such as rats, mice, dogs, and monkeys using liver S9 fractions or by analyzing excreta after administration. nih.govnih.govfrontiersin.org

Key findings from such comparative studies include:

Qualitative Similarities: Often, the major metabolic pathways are conserved across species. For the sEH inhibitor TPPU, the main metabolites (M1, M2, and M3) formed via hydroxylation and amide hydrolysis were generated in liver S9 fractions from dogs, monkeys, rats, mice, and humans. nih.govfrontiersin.org

Quantitative Differences: Significant quantitative differences in the amounts of specific metabolites formed are common. In the study of TPPU, monkey liver S9 fractions produced considerably higher amounts of the amide hydrolysis metabolite (M3) compared to other species. nih.govfrontiersin.org

Species-Specific Metabolites: Sometimes, a metabolite is unique to one species. A study on a dual inverse agonist (DN203368) found seven metabolites in rat liver microsomes, including hydroxylation, N-oxidation, and N-deisopropylation products. nih.gov However, only five of these were detected in human liver microsomes, indicating different metabolic capabilities between the species. nih.gov

These interspecies differences underscore the importance of using multiple animal models and, ultimately, human-derived in vitro systems to accurately predict human metabolism.

Table 3: Comparative In Vitro Metabolism of Piperidine Analogs in Non-Human Models

| Compound | Species Compared | Key Findings | Source |

|---|---|---|---|

| TPPU | Dog, Monkey, Rat, Mouse, Human (Liver S9) | - M1, M2 (hydroxylation), and M3 (hydrolysis) generated in all species.

| nih.govfrontiersin.org |

| DN203368 | Rat vs. Human (Liver Microsomes) | - 7 metabolites identified in rat (hydroxylation, N-oxidation, N-deisopropylation, etc.).

| nih.gov |

| Omapatrilat | Rat, Dog, Human (Urine) | - Metabolic profiles in dog and human urine were qualitatively similar.

| researchgate.net |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of Phenyl(piperidin-3-yl)methanol. These computational methods allow for the determination of the molecule's optimal geometry, electronic energy levels, and other properties that are not always accessible through experimental techniques.

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry of piperidine (B6355638) derivatives. nih.govresearchgate.net This process determines the most stable conformation, including the orientation of the phenyl group relative to the piperidine ring. For similar 2,6-diphenyl-piperidin-4-one (B8811517) structures, the piperidine ring is found to adopt a chair conformation. researchgate.net The calculated total energy of the optimized structure provides crucial thermodynamic information regarding the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. For a related 2-phenyl-3-(piperidin-4-YL)-1H-indole, the HOMO energy level was calculated to be approximately -5.52 eV, indicating its electron-donating potential. In a study on chromone-based thiosemicarbazones, the HOMO-LUMO gap was found to be around 3.0-3.1 eV. acs.org A smaller energy gap generally implies higher chemical reactivity.

Table 1: Representative Quantum Chemical Calculation Data for Piperidine Derivatives

| Parameter | Typical Method | Example Value (Related Compounds) | Significance |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP/6-311++G(d,p)) | Piperidine ring in chair conformation | Determines the most stable 3D structure |

| HOMO Energy | DFT | -5.52 eV | Indicates electron-donating ability |

| LUMO Energy | DFT | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT | ~3.1 eV acs.org | Relates to chemical reactivity and stability |

| NBO Analysis | DFT | - | Reveals intramolecular electronic interactions |

Note: The data presented are for structurally related compounds and serve as illustrative examples.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.

The process involves placing the 3D structure of the ligand into the binding site of a target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand, scoring them based on their binding affinity. In a study of 3-methoxy flavone (B191248) derivatives with piperidine substitutions, docking against the ER-α receptor yielded a binding energy of -10.14 kcal/mol for one of the compounds. nih.gov Another study on quinolone-based triazole derivatives reported docking scores between -9.89 and -13.4 kcal/mol against the main protease of COVID-19. researchgate.net

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. researchgate.net For instance, phenylpiperazine groups have been noted to interact with phenylalanine residues in the 5-HT1A receptor. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Example of Molecular Docking Results for Piperidine-Containing Ligands

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| ER-α | 3-Methoxy flavone derivative | -10.14 | - | nih.gov |

| COVID-19 Mpro | Quinolone-based triazole | -9.89 to -13.4 | - | researchgate.net |

| HDM2 | Piperidine derivative | -6.639 | - | researchgate.net |

Note: These results are for various piperidine derivatives and not specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com For this compound and its analogs, QSAR can be used to predict their activity and guide the synthesis of new derivatives with improved properties.

QSAR models are developed by correlating molecular descriptors with experimental activity data. These descriptors can be electronic, steric, hydrophobic, or topological in nature. figshare.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. tandfonline.comtandfonline.com The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). Generally, an r² greater than 0.6 and a q² greater than 0.5 are considered indicative of a robust model. tandfonline.com

For example, a QSAR study on piperidine derivatives against Aedes aegypti resulted in models with r² values greater than 0.85 and external prediction r² values greater than 0.8. tandfonline.comnih.gov Another group-based QSAR (GQSAR) model was developed for piperidine-derived compounds inhibiting the p53-HDM2 interaction. researchgate.net

Prediction of ADME Properties (Computational Approaches)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational tools, such as SwissADME and pkCSM, are used to predict these properties for compounds like this compound. nih.govniscpr.res.in

These programs calculate a range of descriptors related to pharmacokinetics, including:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, affecting absorption and distribution.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water.

For many piperidine derivatives, these in silico tools have been used to assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.govmdpi.com

Table 3: Commonly Predicted ADME Properties

| Property | Description | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the intestine | Bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain | CNS activity/toxicity |

| CYP Enzyme Inhibition | Inhibition of key metabolic enzymes | Drug-drug interaction potential |

| Lipophilicity (logP) | Partition coefficient between octanol (B41247) and water | Affects absorption, distribution, and toxicity |

| Aqueous Solubility (logS) | Water solubility of the compound | Affects formulation and absorption |

Conformational Dynamics and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of a molecule and its complexes over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interactions with a target receptor.

MD simulations track the movements of atoms in a system over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. acs.org This allows for the observation of how a ligand-receptor complex behaves in a simulated physiological environment. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable complex will typically show an RMSD that plateaus after an initial equilibration period. For a P2Y14R antagonist containing a piperidine-like moiety, MD simulations showed an average ligand RMSD of around 4.5 Å, indicating some flexibility within the binding site. nih.gov

In addition to stability, MD simulations can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking alone. The interaction energy between the ligand and receptor can also be monitored throughout the simulation. For the P2Y14R antagonist, the average ligand-receptor interaction energy was calculated to be -148 kcal/mol. nih.gov

Exploration of Derivatives and Analogues

Design and Synthesis of Novel Phenyl(piperidin-3-yl)methanol Analogues

The design of novel analogues of this compound often focuses on modifying the phenyl ring, the piperidine (B6355638) ring, or the methanol (B129727) moiety to modulate interactions with biological targets. Synthetic strategies are chosen to allow for systematic variations and the introduction of diverse functional groups.

One common approach involves the N-substitution of the piperidine ring. For instance, the synthesis of N-protected ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a key step in the preparation of certain pharmaceutical compounds. google.com This process can involve the reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound in the presence of a chiral catalyst, followed by reduction. google.com Another method involves the reductive amination of 3-formylphenyl compounds with piperidine to introduce the piperidinomethyl group.

The synthesis of more complex analogues, such as those with additional substitutions on the phenyl and piperidine rings, has also been described. For example, a series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones were synthesized starting from 2-phenylglutaric anhydride. nih.gov The initial imide was alkylated and then condensed with various amines to produce the final products. nih.gov Furthermore, the synthesis of 1-(2-(4-(hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(3-chloro-4-trifluoromethyl-phenyl)urea demonstrates the creation of analogues with a urea (B33335) linkage and multiple aromatic systems. mdpi.com

Asymmetric synthesis is crucial for obtaining specific stereoisomers, which often exhibit different pharmacological activities. An organocatalytic cascade reaction has been employed for the highly enantioselective synthesis of piperidines, which can be precursors to chiral this compound analogues. google.com The synthesis of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol, for example, utilizes an asymmetric Michael addition as a key step to establish the desired stereochemistry.

The following table summarizes some of the synthetic methods used to generate this compound analogues:

| Synthetic Method | Starting Materials | Key Intermediates/Reagents | Example Product | Reference |

| Asymmetric Michael Addition and Cyclization | 3-(4-fluorophenyl)acrylaldehyde, methyl 3-(methylamino)-3-oxopropanoate | Diphenylprolinol-TBDMS catalyst, NaBH4, BF3·OEt2 | ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | |

| Reductive Amination | 3-Formylbenzaldehyde derivatives, piperidine | Sodium borohydride (B1222165) (NaBH4) | [3-(Piperidinomethyl)phenyl]methanol | |

| N-Alkylation and Condensation | 2-Phenylglutaric anhydride, 1,4-dibromobutane, various amines | 3-Phenylpiperidine-2,6-dione | 1-[(4-Arylpiperazin-1-yl)butyl]-3-phenylpiperidine-2,6-diones | nih.gov |

| Multi-step Synthesis with Suzuki Coupling | 5-Bromo-2-nitrophenol, piperidin-4-ylmethanol, pyridin-3-ylboronic acid | (1-(5-Bromo-2-nitrophenyl)piperidin-4-yl)methanol | (1-(2-Amino-5-(pyridin-3-yl)phenyl)piperidin-4-yl)methanol | mdpi.com |

Hybrid Molecules and Multi-Target Ligand Design

The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases like Alzheimer's disease and schizophrenia. acs.orgresearchgate.nettandfonline.com The this compound scaffold is a valuable building block in this approach due to its ability to interact with various receptors and enzymes.

The design of multi-target-directed ligands (MTDLs) aims to address multiple pathogenic pathways with a single molecule. researchgate.net For instance, researchers have designed hybrid molecules that combine a moiety for cholinesterase inhibition with another that targets amyloid-β peptide aggregation, both of which are key features of Alzheimer's disease. nih.gov In one study, novel rivastigmine (B141) derivatives were synthesized by linking a carbamate (B1207046) moiety to a benzimidazole (B57391) (BIM) fragment, resulting in compounds with both anticholinesterase and anti-Aβ aggregation activities. nih.gov

Another approach involves the creation of ligands that can simultaneously modulate multiple neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which is a desirable profile for antipsychotic drugs. tandfonline.com The design of such molecules often involves linking a known receptor-binding fragment, like an arylpiperazine, to another scaffold that confers affinity for a different target. tandfonline.com For example, novel ligands based on indazole and piperazine (B1678402) scaffolds have been developed as multi-target agents for the treatment of schizophrenia. tandfonline.com

The rationale behind hybrid molecule design often involves structure-based drug design, where the pharmacophores are connected by a linker of appropriate length and flexibility to allow for optimal interaction with their respective binding sites. acs.org The selection of the constituent pharmacophores is based on their known activities. For example, tacrine, a known acetylcholinesterase inhibitor, has been conjugated with components of cashew nutshell liquid, which possess anti-inflammatory properties, to create sustainable MTDLs for Alzheimer's disease. acs.orgresearchgate.net

The following table provides examples of hybrid molecules and their intended multi-target activities:

| Hybrid Molecule Class | Constituent Pharmacophores | Intended Targets/Activities | Therapeutic Area | Reference |

| Rivastigmine-Benzimidazole Hybrids | Rivastigmine (carbamate), Benzimidazole | Acetylcholinesterase, Butyrylcholinesterase, Aβ aggregation | Alzheimer's Disease | nih.gov |

| Tacrine-Cashew Nutshell Liquid Hybrids | Tacrine, Anacardic acid/Cardanol derivatives | Acetylcholinesterase, Butyrylcholinesterase, Anti-inflammatory | Alzheimer's Disease | acs.orgresearchgate.net |

| Indazole-Piperazine Hybrids | Indazole, Phenylpiperazine | Dopamine D2 receptors, Serotonin 5-HT1A/2A receptors | Schizophrenia | tandfonline.com |

| Pyridazine-Benzylpiperidine Hybrids | Pyridazine, Benzylpiperidine | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | acs.org |

Prodrug Strategies in Medicinal Chemistry Research

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov For compounds like this compound and its analogues, which contain hydroxyl and secondary amine groups, several prodrug strategies can be envisioned.

One common approach is to mask a polar functional group, like a hydroxyl group, with a promoiety that increases lipophilicity and enhances membrane permeation. nih.gov For example, the phenolic hydroxyl group of 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) was masked to improve its poor oral pharmacokinetics. nih.gov A variety of promoieties, including alkyl, piperidine, and piperidinopiperidine groups, were attached to the hydroxyl group, leading to prodrugs with increased lipophilicity and significantly enhanced plasma and brain exposure after oral administration. nih.gov

Esterification of a hydroxyl group is a well-established prodrug strategy. The formation of ester derivatives can increase lipophilicity, which is beneficial for drug delivery systems. These esters are designed to be stable under physiological conditions but are cleaved by esterase enzymes in the body to release the active drug. nih.gov

For compounds containing a phosphonate (B1237965) group, which can be analogues of the methanol moiety, various prodrug approaches have been explored to improve cell permeability. These include the synthesis of bis-pivaloyoxymethyl (POM) or bis-S-acetyl-2-thioethyl (SATE) prodrugs. nih.gov These prodrugs undergo intracellular bioactivation, often in a two-step process involving carboxylesterases and phosphodiesterases, to release the active phosphonate drug. nih.gov

The following table outlines some prodrug strategies applicable to this compound and related structures:

| Prodrug Strategy | Functional Group Masked | Promoiety | Purpose | Reference |

| Esterification | Hydroxyl | Pivaloyloxymethyl (POM), Pivalate | Enhance permeability, Improve oral bioavailability | nih.govnih.gov |

| Phosphate Esters | Hydroxyl | Phosphate | Improve aqueous solubility | google.com |

| Phosphonoamidates | Phosphonate | Amino acid esters | Enhance cell permeability | nih.gov |

| Lipophilic Promoieties | Hydroxyl | 2',6'-diethyl-1,4'-bipiperidinyl | Improve oral pharmacokinetics and brain exposure | nih.gov |

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Avenues

While established methods for the synthesis of phenyl(piperidin-3-yl)methanol and its analogs exist, researchers are actively exploring novel and more efficient synthetic routes.

One area of growing interest is the use of continuous flow systems . These systems offer the potential for higher throughput and better control over reaction parameters, which can lead to improved yields and purity. For instance, continuous flow processes can be particularly advantageous for reactions that are difficult to control in traditional batch setups, such as those involving highly reactive intermediates or exothermic reactions.

Another promising approach is the development of new catalytic systems . This includes the use of organocatalysts and novel metal catalysts to achieve higher enantioselectivity and stereoselectivity in the synthesis of chiral derivatives. rsc.org For example, the use of chiral Brønsted acids as catalysts in Pictet-Spengler reactions has shown promise in producing enantiomerically enriched tetrahydro-β-carbolines, a related heterocyclic system. rsc.org

Furthermore, there is a continuous effort to develop more atom-economical and environmentally friendly synthetic methods . This involves exploring reactions that minimize the generation of waste products and utilize less hazardous reagents and solvents. nih.gov The application of principles of green chemistry is becoming increasingly important in the synthesis of all pharmaceutical compounds, including derivatives of this compound.

Recent synthetic strategies have also focused on the creation of diverse molecular libraries for drug discovery. These approaches often involve multi-component reactions and the use of solid-phase synthesis to rapidly generate a large number of analogs for biological screening.

Identification of Novel Biological Targets

The versatility of the this compound scaffold allows for its interaction with a wide array of biological targets, leading to diverse pharmacological effects.

Derivatives of this scaffold have been investigated for their potential as:

Anticancer agents : Some analogs have shown antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net The mechanism of action can involve the inhibition of key enzymes or receptors involved in cancer cell growth and survival. For example, some derivatives have been designed to target the proteasome, a critical component in cellular protein degradation. nih.gov

Antiviral agents : Certain derivatives have demonstrated activity against a range of viruses, including HIV-1 and Herpes Simplex Virus (HSV-1). nih.gov The phenylpiperazine moiety, which is structurally related to this compound, is a key feature in several antiviral drugs. nih.gov

Central Nervous System (CNS) agents : The piperidine (B6355638) ring is a common feature in many neuroactive compounds. researchgate.net Derivatives of this compound have been explored as potential treatments for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, by targeting receptors such as 5-HT₂A and M₂ muscarinic receptors. researchgate.net

Antimalarial agents : The piperidine methanol (B129727) core is present in some antimalarial drugs. primescholars.com Research is ongoing to identify new derivatives with improved efficacy and reduced resistance.

Enzyme inhibitors : The ability of the scaffold to be modified allows for the design of specific inhibitors for various enzymes, such as histone demethylases and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). google.comgoogle.com